molecular formula C27H27N3O2S B4630811 N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea

N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea

Cat. No.: B4630811
M. Wt: 457.6 g/mol
InChI Key: JVBPBRLTHJWZMH-UHFFFAOYSA-N
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Description

N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.18239829 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Probe Development

N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea, a derivative of thiourea, shows potential in the development of fluorescence probes. A study highlighted the synthesis of a novel fluorescence probe based on p-acid-Br for thiourea detection. This sensor exhibited high specificity, excellent stability, and good reproducibility, with potential applications in detecting other organics in various water and fruit juice samples (Wang et al., 2016).

Herbicidal Applications

Thiourea derivatives have been explored for their herbicidal activities. In one study, N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea showed significant inhibitory activity against certain plants, indicating its potential as a herbicide (Fu-b, 2014).

Spectroscopic and Structural Analysis

Thiourea derivatives are valuable in spectroscopic and structural studies. A research demonstrated the synthesis of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives, characterized by spectroscopic and X-ray crystallography techniques. These studies provide insights into the isomerization effects on spectroscopic data, enhancing understanding of the chemical properties of these compounds (Abosadiya et al., 2015).

Molecular Docking and Cytotoxicity Studies

In another study, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was synthesized and subjected to molecular docking with DNA, along with cytotoxicity studies against cancer cell lines. This research highlights the potential of thiourea derivatives in drug development and cancer research (Mushtaque et al., 2016).

DNA-Binding and Biological Activities

Thiourea derivatives also show promise in DNA-binding studies. Four new nitrosubstituted acylthioureas were synthesized and tested for their DNA interaction using various methods. These compounds also exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities, demonstrating their potential in therapeutic applications (Tahir et al., 2015).

Properties

IUPAC Name

3-(4-methylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-19-8-12-22(13-9-19)28-27(33)29(17-16-21-6-4-3-5-7-21)24-18-25(31)30(26(24)32)23-14-10-20(2)11-15-23/h3-15,24H,16-18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPBRLTHJWZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea
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N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea
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N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea
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N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea
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N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea
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N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.